molecular formula C18H21N2O+ B13369825 3-benzyl-1-(isopropoxymethyl)-3H-benzimidazol-1-ium

3-benzyl-1-(isopropoxymethyl)-3H-benzimidazol-1-ium

Cat. No.: B13369825
M. Wt: 281.4 g/mol
InChI Key: RAGHVOXUCSNBLI-UHFFFAOYSA-N
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Description

3-benzyl-1-(isopropoxymethyl)-3H-benzimidazol-1-ium is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a benzimidazole core with a benzyl group and an isopropoxymethyl substituent, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-(isopropoxymethyl)-3H-benzimidazol-1-ium typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of the Benzyl Group: The benzimidazole core is then alkylated with benzyl chloride in the presence of a base such as potassium carbonate.

    Addition of the Isopropoxymethyl Group: Finally, the compound is treated with isopropoxymethyl chloride under basic conditions to introduce the isopropoxymethyl substituent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-(isopropoxymethyl)-3H-benzimidazol-1-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of benzimidazole N-oxides or benzyl alcohol derivatives.

    Reduction: Formation of reduced benzimidazole derivatives or benzyl alcohol.

    Substitution: Formation of N-alkyl or N-acyl benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, or anticancer agent due to its benzimidazole core.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of parasitic infections and certain cancers.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-benzyl-1-(isopropoxymethyl)-3H-benzimidazol-1-ium depends on its specific application:

    Antimicrobial Activity: The compound may inhibit microbial growth by interfering with DNA synthesis or disrupting cell membrane integrity.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

    Coordination Chemistry: As a ligand, it can form stable complexes with metal ions, influencing the reactivity and properties of the metal center.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3H-benzimidazol-1-ium: Lacks the isopropoxymethyl group, which may affect its solubility and reactivity.

    3-benzyl-1-methyl-3H-benzimidazol-1-ium: Contains a methyl group instead of an isopropoxymethyl group, potentially altering its biological activity and chemical properties.

    3-benzyl-1-(methoxymethyl)-3H-benzimidazol-1-ium: Features a methoxymethyl group, which may influence its pharmacokinetics and interactions with biological targets.

Uniqueness

The presence of both benzyl and isopropoxymethyl groups in 3-benzyl-1-(isopropoxymethyl)-3H-benzimidazol-1-ium imparts unique chemical and biological properties. These substituents can enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H21N2O+

Molecular Weight

281.4 g/mol

IUPAC Name

1-benzyl-3-(propan-2-yloxymethyl)benzimidazol-1-ium

InChI

InChI=1S/C18H21N2O/c1-15(2)21-14-20-13-19(12-16-8-4-3-5-9-16)17-10-6-7-11-18(17)20/h3-11,13,15H,12,14H2,1-2H3/q+1

InChI Key

RAGHVOXUCSNBLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCN1C=[N+](C2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

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